molecular formula C15H16N2O2 B8474864 Benzyl (5-ethyl-2-pyridyl)carbamate

Benzyl (5-ethyl-2-pyridyl)carbamate

Cat. No. B8474864
M. Wt: 256.30 g/mol
InChI Key: OEEUJRUSCNDAAX-UHFFFAOYSA-N
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Patent
US04122274

Procedure details

Diphenylphosphoryl azide (4.04 g., 14.7 mmoles) was added to a solution of 5-ethylpyridine-2-carboxylic acid (2.22 g., 14.7 mmoles), triethylamine (1.485 g., 14.7 mmoles), and benzyl alcohol (1.75 g., 16.17 mmoles) in 1,4-dioxane (23.5 ml.), and the mixture heated under reflux for one hour. The 1,4-dioxane was removed under reduced pressure. A solution of the residue in toluene was washed successively with water, aqueous sodium bicarbonate, and brine, and was then dried over sodium sulfate. The toluene was removed and the residue recrystallized from 2-propanol to give benzyl (5-ethyl-2-pyridyl)carbamate (1.9 g., 50.5%), m.p. 125°-127°. An analytical sample had m.p. 127°-130°.
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.485 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[CH2:18]([C:20]1[CH:21]=[CH:22][C:23](C(O)=O)=[N:24][CH:25]=1)[CH3:19].C([N:31]([CH2:34]C)CC)C.[CH2:36]([OH:43])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>O1CCOCC1>[CH2:18]([C:20]1[CH:21]=[CH:22][C:23]([NH:31][C:34](=[O:8])[O:43][CH2:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[N:24][CH:25]=1)[CH3:19]

Inputs

Step One
Name
Quantity
4.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C(=O)O
Name
Quantity
1.485 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
23.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The 1,4-dioxane was removed under reduced pressure
WASH
Type
WASH
Details
A solution of the residue in toluene was washed successively with water, aqueous sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was removed
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 50.5%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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